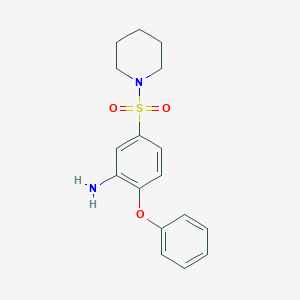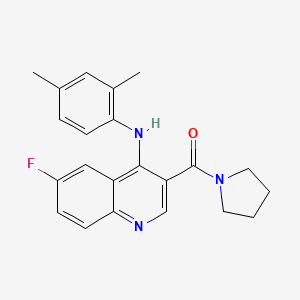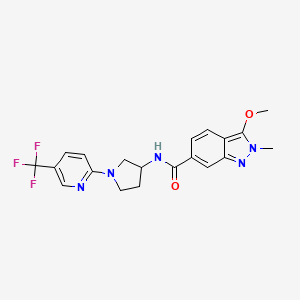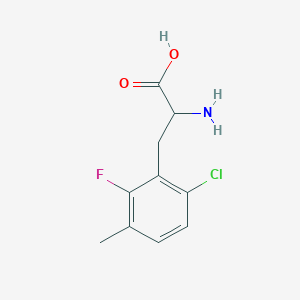
2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multiple steps, including substitution, hydrolysis, and amidation processes. For example, a method for synthesizing 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, has been reported, demonstrating a total yield of 63.69% through optimized steps (Zhang et al., 2019). Similarly, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved with an overall yield of 66%, illustrating the feasibility of synthesizing complex fluorinated compounds efficiently (Liu Ying-xiang, 2007).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including those similar to 2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid, can be elucidated using techniques such as NMR, MS, and X-ray diffraction. These studies reveal detailed information about the arrangement of atoms and the configuration of molecules, essential for understanding their chemical behavior and reactivity (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Fluorinated compounds exhibit a range of chemical reactions and properties, such as participating in substitution reactions, demonstrating stability under various conditions, and showing unique reactivity due to the presence of fluorine atoms. For instance, the synthesis and biological evaluation of fluorinated amino acids for PET imaging highlight the significance of fluorine in modifying the biochemical properties for medical applications (Yu et al., 2010).
Scientific Research Applications
Anticancer Research
2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid and its derivatives show potential in cancer treatment. For instance, a compound structurally related to it, as part of the Aurora kinase inhibitors, has shown promise in inhibiting Aurora A, a protein often implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006). Similarly, derivatives like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in the synthesis of anticancer drugs, have been extensively studied (Jianqing Zhang et al., 2019).
Radiopharmaceutical Development
Compounds related to 2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid have been explored in the field of radiopharmaceuticals. For instance, amino acids like 2-amino-3-fluoro-2-methylpropanoic acid have been used in developing potential PET radioligands for imaging brain tumors, indicating a role in diagnostic imaging (Weiping Yu et al., 2010).
Antimicrobial Studies
Derivatives of this compound have also shown antimicrobial potential. Studies on compounds like 3-[(2-Hydroxyphenyl)amino]butanoic acids, which are structurally similar, have demonstrated good antimicrobial activity against various pathogens (Kristina Mickevičienė et al., 2015).
Biochemical Research
In biochemical research, related compounds have been synthesized and evaluated for their biological activities. For example, studies have focused on the synthesis and biological evaluation of fluorinated analogues of alpha-aminoisobutyric acid for use in amino acid uptake assays and in vivo tumor models (J. McConathy et al., 2002).
properties
IUPAC Name |
2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQVJPMTQAHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
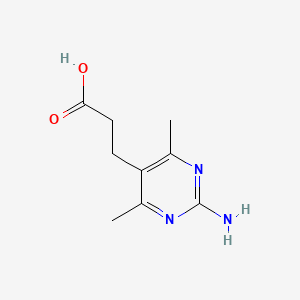
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

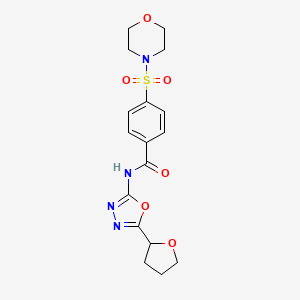


![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
